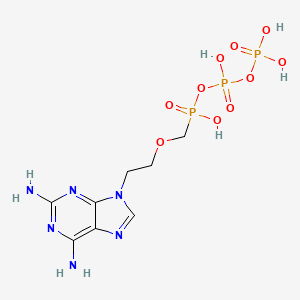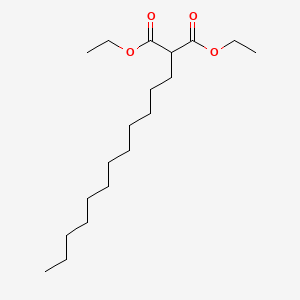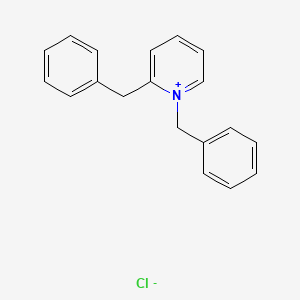
Pyridinium, 1,2-bis(phenylmethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,2-bis(phenylmethyl)-, chloride: is a quaternary ammonium compound characterized by the presence of a pyridinium ring substituted with two phenylmethyl groups at the 1 and 2 positions, and a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,2-bis(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Pyridine+2Benzyl chloride→Pyridinium, 1,2-bis(phenylmethyl)-, chloride
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or other suitable purification techniques.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,2-bis(phenylmethyl)-, chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions, potentially altering the pyridinium ring or the phenylmethyl groups.
Reduction: Reduction reactions can modify the pyridinium ring, converting it into a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in aprotic solvents like tetrahydrofuran.
Major Products Formed
The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction can lead to altered pyridinium or dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Pyridinium, 1,2-bis(phenylmethyl)-, chloride is used as a phase-transfer catalyst, facilitating reactions between compounds in different phases. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. Its quaternary ammonium structure is known to disrupt microbial cell membranes, making it a candidate for the development of new disinfectants and antiseptics.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its ability to act as a catalyst and its antimicrobial properties make it valuable in various applications, including coatings, adhesives, and textiles.
Mechanism of Action
The mechanism of action of Pyridinium, 1,2-bis(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can bind to specific proteins, inhibiting their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-benzyl-, chloride: A simpler analogue with only one benzyl group.
Pyridinium, 1,2-dimethyl-, chloride: Substituted with methyl groups instead of phenylmethyl groups.
Quaternary ammonium compounds: A broad class of compounds with similar structures and properties.
Uniqueness
Pyridinium, 1,2-bis(phenylmethyl)-, chloride is unique due to the presence of two phenylmethyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This structural feature distinguishes it from simpler pyridinium salts and other quaternary ammonium compounds, providing it with unique chemical and biological properties.
Properties
CAS No. |
63722-08-7 |
|---|---|
Molecular Formula |
C19H18ClN |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1,2-dibenzylpyridin-1-ium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI Key |
LZSPLABJHVJLEK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
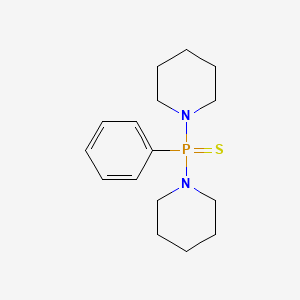
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
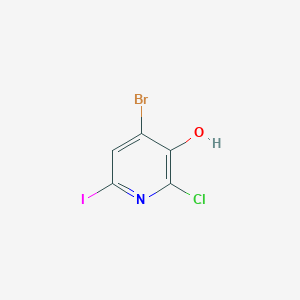
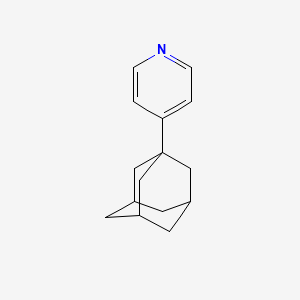
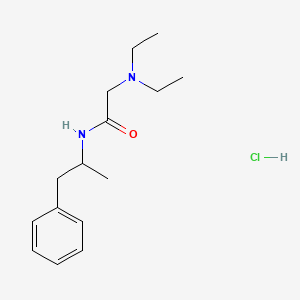
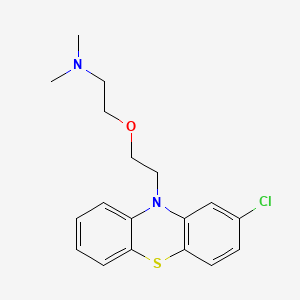
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)
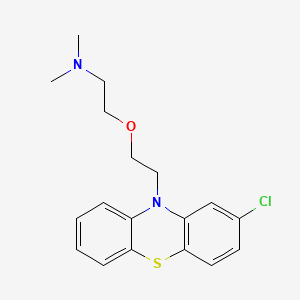
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
